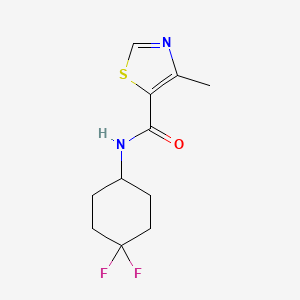
N-(4,4-二氟环己基)-4-甲基-1,3-噻唑-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,4-difluorocyclohexyl)-4-methyl-1,3-thiazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a difluorocyclohexyl group, a thiazole ring, and a carboxamide functional group. The presence of fluorine atoms in the cyclohexyl ring enhances its chemical stability and biological activity, making it a valuable compound for various applications.
科学研究应用
N-(4,4-difluorocyclohexyl)-4-methyl-1,3-thiazole-5-carboxamide has diverse applications in scientific research:
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-difluorocyclohexyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Difluorocyclohexyl Intermediate: The synthesis begins with the preparation of 4,4-difluorocyclohexylmethanol, which is achieved through the fluorination of cyclohexanol using reagents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled conditions.
Thiazole Ring Formation: The next step involves the formation of the thiazole ring.
Coupling Reaction: The final step is the coupling of the difluorocyclohexyl intermediate with the thiazole ring.
Industrial Production Methods
Industrial production of N-(4,4-difluorocyclohexyl)-4-methyl-1,3-thiazole-5-carboxamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(4,4-difluorocyclohexyl)-4-methyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: NaOMe in methanol, KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of alkoxy or alkyl groups in place of fluorine atoms.
作用机制
The mechanism of action of N-(4,4-difluorocyclohexyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound is known to modulate the activity of certain enzymes and receptors by binding to their active sites. This binding can lead to inhibition or activation of the target, thereby affecting downstream signaling pathways. For example, it has been shown to inhibit poly (ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair processes .
相似化合物的比较
N-(4,4-difluorocyclohexyl)-4-methyl-1,3-thiazole-5-carboxamide can be compared with other similar compounds to highlight its uniqueness:
N-(4,4-difluorocyclohexyl)-2-(3-methyl-1H-pyrazol-1-yl)-6-morpholinopyrimidin-4-amine: This compound also contains a difluorocyclohexyl group but differs in the heterocyclic ring and functional groups, leading to different biological activities.
4,4-difluorocyclohexylmethanol: Lacks the thiazole and carboxamide groups, making it less versatile in terms of chemical reactivity and biological applications.
2,2,2-trifluoroethyl derivatives: These compounds have similar fluorine content but differ in their structural framework, resulting in distinct chemical and biological properties.
Conclusion
N-(4,4-difluorocyclohexyl)-4-methyl-1,3-thiazole-5-carboxamide is a compound of significant interest due to its unique structure and diverse applications. Its synthesis involves multiple steps, and it undergoes various chemical reactions that make it a versatile building block in organic chemistry. The compound’s potential in scientific research, particularly in chemistry, biology, medicine, and industry, underscores its importance. Understanding its mechanism of action and comparing it with similar compounds further highlights its uniqueness and potential for future applications.
属性
IUPAC Name |
N-(4,4-difluorocyclohexyl)-4-methyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2OS/c1-7-9(17-6-14-7)10(16)15-8-2-4-11(12,13)5-3-8/h6,8H,2-5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZWCWGKTSXXLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NC2CCC(CC2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-[5-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2497256.png)
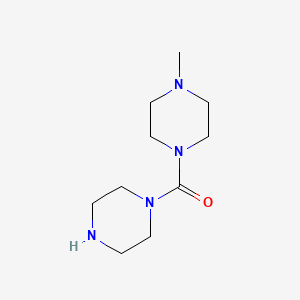
![(Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride](/img/structure/B2497258.png)
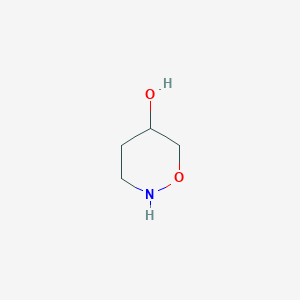
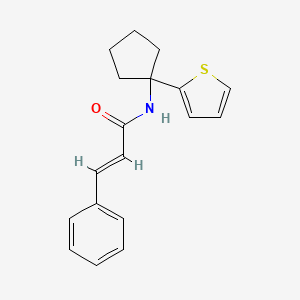
![1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carbonitrile](/img/structure/B2497263.png)
![3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)propan-1-amine](/img/structure/B2497264.png)
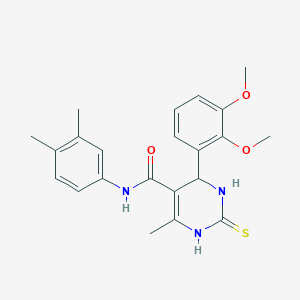
![ethyl 2-(2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2497268.png)
![5-[(3-Methoxyphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2497270.png)


![1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 2H-1,3-benzodioxole-5-carboxylate](/img/structure/B2497275.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide](/img/structure/B2497276.png)
